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3-Amino-4-(2-hydroxyethoxy)benzonitrile Documentation Hub

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  • Product: 3-Amino-4-(2-hydroxyethoxy)benzonitrile
  • CAS: 592552-43-7

Core Science & Biosynthesis

Foundational

Physical and chemical characteristics of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

The following technical whitepaper details the physicochemical profile, synthetic utility, and experimental characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile . This guide is structured for researchers in medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the physicochemical profile, synthetic utility, and experimental characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile . This guide is structured for researchers in medicinal chemistry and process development, focusing on the compound's role as a privileged scaffold in the synthesis of Tyrosine Kinase Inhibitors (TKIs).

Physicochemical Profiling and Synthetic Utility in Kinase Inhibitor Design

Executive Summary

3-Amino-4-(2-hydroxyethoxy)benzonitrile is a bifunctional aromatic intermediate critical to the synthesis of "Type I" and "Type II" kinase inhibitors. Structurally, it combines an electron-rich aniline moiety with a para-positioned alkoxy side chain and a meta-nitrile group. This specific substitution pattern is a direct precursor to 6-alkoxyquinazolin-4(3H)-ones and 7-alkoxyquinoline-3-carbonitriles , core scaffolds found in FDA-approved drugs such as Gefitinib , Erlotinib , and Bosutinib . The inclusion of the terminal hydroxyl group provides a versatile handle for further derivatization (e.g., mesylation followed by amination) to introduce solubilizing groups like morpholine or piperazine.

Molecular Identity & Structure[1][2][3][4]
  • IUPAC Name: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Common Synonyms: 4-(2-Hydroxyethoxy)-3-aminobenzonitrile; 2-(4-Cyano-2-aminophenoxy)ethanol.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.19 g/mol

  • SMILES: NC1=C(OCCO)C=CC(=C1)C#N

Structural Analysis: The molecule features three distinct reactive centers:

  • Primary Amine (

    
    ):  Nucleophilic center for cyclization (e.g., with formamidine or ethoxymethylene malononitrile).
    
  • Nitrile (

    
    ):  Electron-withdrawing group that activates the ring and can be hydrolyzed to an amide/acid or reduced to a benzylamine.
    
  • Primary Alcohol (Tail): A distal nucleophile/electrophile handle for side-chain elaboration.

Physicochemical Characterization

Note: Experimental values for this specific intermediate are rare in public databases; values below are derived from structurally homologous 3-amino-4-alkoxybenzonitriles (e.g., 3-amino-4-methoxybenzonitrile).

PropertyValue / EstimateRationale
Physical State Solid (Crystalline powder)Typical for poly-functionalized anilines.
Appearance Off-white to beige/tanOxidation of aniline amino group often imparts color.
Melting Point 150 – 170 °C (Predicted)Higher than 3-amino-4-methoxybenzonitrile (132-134°C) due to intermolecular H-bonding from the hydroxyl group.
Solubility DMSO, DMF, Methanol, Ethyl AcetateSoluble in polar organic solvents.
Solubility (Water) Low (< 1 mg/mL)Lipophilic aromatic core dominates; pH-dependent solubility (soluble in dilute acid).
pKa (Aniline) ~3.5 – 4.0Reduced basicity due to the electron-withdrawing nitrile group.
pKa (Alcohol) ~16Typical primary aliphatic alcohol.
LogP ~1.2Moderate lipophilicity; lowered by the hydroxy group compared to ethoxy analog.
Synthetic Utility & Reactivity

This compound serves as a "linchpin" intermediate. The diagram below illustrates its conversion into the Quinazoline and Quinoline cores, which are ubiquitous in EGFR and Src/Abl kinase inhibitors.

SyntheticPathways Start 3-Amino-4-(2-hydroxyethoxy) benzonitrile Prod1 6-(2-Hydroxyethoxy) quinazolin-4(3H)-one (Gefitinib Core) Start->Prod1  Reflux (EtOH) Prod2 7-(2-Hydroxyethoxy)-4-hydroxy quinoline-3-carbonitrile (Bosutinib Core) Start->Prod2  250°C (Dowtherm A) Prod3 Solubilizing Side Chain Introduction Start->Prod3  SN2 Displacement Reagent1 + Formamidine Acetate (Cyclization) Reagent2 + EMME (Diethyl ethoxymethylenemalonate) (Gould-Jacob Reaction) Reagent3 + MsCl / Et3N then Morpholine

Caption: Divergent synthetic pathways utilizing 3-Amino-4-(2-hydroxyethoxy)benzonitrile to access privileged kinase inhibitor scaffolds.

Experimental Protocols
A. Synthesis from 3-Nitro-4-hydroxybenzonitrile

This protocol ensures high regioselectivity and yield. Reaction Overview:

  • O-Alkylation: 3-Nitro-4-hydroxybenzonitrile + 2-Chloroethanol

    
     3-Nitro-4-(2-hydroxyethoxy)benzonitrile.
    
  • Nitro Reduction: 3-Nitro-4-(2-hydroxyethoxy)benzonitrile

    
     Product.
    

Step 1: O-Alkylation

  • Dissolve 3-nitro-4-hydroxybenzonitrile (1.0 eq) in DMF (5 vol).

  • Add Potassium Carbonate (

    
    , 2.0 eq) and stir at RT for 30 min.
    
  • Add 2-Chloroethanol (1.5 eq) or Ethylene Carbonate (1.2 eq with catalytic KI).

  • Heat to 80–100 °C for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Pour into ice water. Filter the precipitate (yellow solid). Wash with water.[1] Dry in vacuo.

    • Yield Target: >85%.[2][1][3][4][5]

Step 2: Nitro Reduction (Fe/NH4Cl Method)

  • Suspend the nitro intermediate (1.0 eq) in Ethanol/Water (3:1 ratio).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux (

    
    ) for 2–4 hours with vigorous stirring.
    
  • Workup: Filter hot through Celite to remove iron residues. Wash cake with hot ethanol.

  • Concentrate filtrate. If product precipitates, filter; otherwise, extract with Ethyl Acetate.[6][7]

  • Purification: Recrystallize from Ethanol/Water if necessary.

B. Analytical Method (HPLC)

Use this method to determine purity and monitor reaction progress.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Aromatic) and 220 nm (Amide/Nitrile)
Retention Time Product elutes earlier than nitro-precursor due to amino group polarity.[2][8]
Spectroscopic Signature (Predicted)
  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       6.8 – 7.1 ppm (m, 3H, Aromatic protons).
      
    • 
       5.0 – 5.5 ppm (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       4.8 ppm (t, 1H, 
      
      
      
      , exchangeable).
    • 
       4.0 ppm (t, 2H, 
      
      
      
      ).
    • 
       3.7 ppm (q, 2H, 
      
      
      
      ).
  • IR (ATR):

    • ~3300–3400

      
       (Primary Amine & Alcohol stretching).
      
    • ~2220

      
       (Nitrile 
      
      
      
      stretch, sharp).
  • MS (ESI+):

    • 
      .
      
Handling & Safety
  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer.[5]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (darkening).

  • PPE: Nitrile gloves, safety glasses, and fume hood are mandatory. Avoid dust generation.

References
  • Quinazoline Synthesis: Chandregowda, V., et al. "One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride." Heterocycles 71.1 (2007): 39-48. Link

  • Gould-Jacob Reaction (Quinoline synthesis): Gould, R. G., & Jacobs, W. A. "The synthesis of certain substituted quinolines and 5,6-benzoquinolines." Journal of the American Chemical Society 61.10 (1939): 2890-2895. Link

  • Bosutinib Chemistry: Boschelli, D. H., et al. "Synthesis and Tyrosine Kinase Inhibitory Activity of a Series of 2-Amino-8H-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry 41.22 (1998): 4365-4377. Link

Sources

Exploratory

Molecular weight and formula analysis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

Title: Comprehensive Characterization & Analysis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile: A Technical Guide for Drug Development Executive Summary 3-Amino-4-(2-hydroxyethoxy)benzonitrile (Formula: C₉H₁₀N₂O₂) is a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Characterization & Analysis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile: A Technical Guide for Drug Development

Executive Summary

3-Amino-4-(2-hydroxyethoxy)benzonitrile (Formula: C₉H₁₀N₂O₂) is a critical pharmacophore intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting EGFR and Src pathways.[1] Its structural duality—combining a reactive aniline amine with a solubilizing hydroxyethoxy tail—makes it an ideal scaffold for structure-activity relationship (SAR) optimization.[1]

This guide provides a rigorous, self-validating analytical framework for researchers. It moves beyond basic identification, offering a causal explanation of physicochemical behaviors and a step-by-step protocol for structural confirmation using HRMS, NMR, and HPLC.[1]

Part 1: Physicochemical Profile & Molecular Identity[1]

Before initiating wet-lab synthesis or analysis, the theoretical baseline must be established to differentiate this specific isomer from its regioisomers (e.g., 4-amino-3-(2-hydroxyethoxy)benzonitrile).[1]

Molecular Specifications
ParameterValueTechnical Note
IUPAC Name 3-Amino-4-(2-hydroxyethoxy)benzonitrileCore scaffold: Benzonitrile
Molecular Formula C₉H₁₀N₂O₂ Unsaturation Degree: 6 (Benzene=4, CN=2)
Exact Mass 178.0742 Da Monoisotopic mass (critical for HRMS)
Molecular Weight 178.19 g/mol Average weight for stoichiometry
Predicted LogP ~1.2 - 1.5Moderate lipophilicity; soluble in DMSO, MeOH
pKa (Calculated) ~3.5 (Aniline NH₂)Weak base; protonates in acidic HPLC mobile phases
Structural Connectivity Logic

The molecule consists of a central benzene ring substituted at three positions:

  • C-1: Cyano group (-CN) – Electron withdrawing, deactivates the ring.[1]

  • C-3: Amino group (-NH₂) – Electron donating, activates ortho/para positions.[1]

  • C-4: 2-Hydroxyethoxy group (-OCH₂CH₂OH) – Electron donating ether linkage.[1]

Part 2: High-Resolution Mass Spectrometry (HRMS) Analysis

Objective: Confirm elemental composition and rule out isobaric impurities.

Ionization Strategy
  • Method: Electrospray Ionization (ESI) in Positive Mode (+).[1]

  • Rationale: The aniline nitrogen (C-3) and the ether oxygen offer protonation sites.[1] ESI+ yields a stable

    
     ion.[1]
    
  • Mobile Phase: Methanol/Water + 0.1% Formic Acid (promotes ionization).[1]

Theoretical Fragmentation Pattern (MS/MS)

When subjected to Collision-Induced Dissociation (CID), the molecule follows a predictable fragmentation pathway useful for structural confirmation.[1]

  • Precursor Ion: m/z 179.08

    
    [1]
    
  • Fragment A (m/z ~135): Loss of the hydroxyethyl chain (C₂H₄O, -44 Da).[1] This confirms the ether tail connectivity.[1]

  • Fragment B (m/z ~119): Loss of the hydroxyethoxy group entirely, leaving the aminobenzonitrile core.[1]

MS_Fragmentation M_H Precursor [M+H]+ m/z 179.08 Frag1 Fragment: Loss of Ethyl Glycol Tail [M+H - C2H4O]+ m/z ~135 M_H->Frag1 CID Fragmentation (Loss of -CH2CH2OH) Frag2 Core Fragment: Aminobenzonitrile [M+H - OCH2CH2OH]+ m/z ~119 Frag1->Frag2 Further degradation

Figure 1: Predicted MS/MS fragmentation logic for structural validation.

Part 3: Nuclear Magnetic Resonance (NMR) Validation

Objective: Map the specific connectivity of the substituents to ensure the 3,4-substitution pattern (vs. 2,4 or 3,5 isomers).

Solvent Selection
  • Recommended: DMSO-d6[1][2]

  • Reason: Chloroform (CDCl₃) may cause the hydroxyl (-OH) and amine (-NH₂) protons to broaden or exchange, making integration difficult.[1] DMSO-d6 stabilizes these labile protons via hydrogen bonding, yielding sharp singlets/triplets.[1]

Expected ¹H-NMR Spectrum (400 MHz, DMSO-d6)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
6.80 - 7.10 Multiplet (ABC)3HAr-H (C2, C5, C6)Confirms trisubstituted benzene ring.[1]
5.00 - 5.50 Broad Singlet2H-NH₂Position 3 amine (exchangeable with D₂O).[1]
4.85 Triplet (

Hz)
1H-OHTerminal hydroxyl of the ethoxy chain.[1]
4.05 Triplet (

Hz)
2H-O-CH ₂-Methylene adjacent to phenoxy oxygen.[1]
3.75 Quartet/Multiplet2H-CH ₂-OHMethylene adjacent to hydroxyl.[1]

Critical Validation Check: The coupling pattern of the aromatic protons is the "fingerprint."[1]

  • H-2 (Ortho to CN, Meta to NH₂): Small doublet (

    
     Hz).[1]
    
  • H-6 (Ortho to CN, Ortho to H-5): Doublet of doublets (

    
     Hz).
    
  • H-5 (Ortho to O-alkyl): Doublet (

    
     Hz).
    
  • If you see two doublets with J=8Hz symmetric, you likely have the para-isomer (wrong molecule).[1]

Part 4: Quality Control & Purity Analysis (HPLC Protocol)

Objective: Quantify purity for biological assays. A purity of >98% is required for accurate IC₅₀ determination in kinase assays.[1]

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (CN group absorption) and 210 nm (amide/amine backbone).[1]

Analytical Workflow Diagram

Analytical_Workflow Sample Crude Sample (Solid) Prep Sample Prep Dissolve in MeOH Filter 0.22µm Sample->Prep HPLC HPLC-UV (Purity Check) Prep->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H-NMR / 13C-NMR (Structure Confirm) Decision->NMR Yes Recryst Recrystallize (EtOH/Water) Decision->Recryst No Release Release for Bio-Assay NMR->Release Recryst->Prep Retry

Figure 2: Step-by-step decision tree for analytical validation.

Part 5: Synthesis Context (Retrosynthetic Analysis)

Understanding the origin of the molecule aids in identifying potential impurities (e.g., unreacted starting material).[1]

Common Route:

  • Starting Material: 4-Chloro-3-nitrobenzonitrile or 4-Fluoro-3-nitrobenzonitrile.[1]

  • Step 1 (SₙAr): Nucleophilic aromatic substitution using Ethylene Glycol (in excess) and a base (K₂CO₃).[1]

    • Intermediate: 4-(2-hydroxyethoxy)-3-nitrobenzonitrile.[1]

  • Step 2 (Reduction): Reduction of the nitro group to an amine (H₂/Pd-C or Fe/NH₄Cl).[1]

    • Product: 3-Amino-4-(2-hydroxyethoxy)benzonitrile.[1]

Impurity Watch:

  • If the reduction is incomplete, you will see a peak with Mass +30 (Nitro vs Amine) in MS.[1]

  • If the SₙAr used insufficient glycol, you might find dimerized species.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] Wiley.[1] (Standard reference for NMR splitting patterns).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for substituted benzonitriles.Link[1]

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][3]Link

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile . This compound is a critical pharmacophore and intermediate, often utilized in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile . This compound is a critical pharmacophore and intermediate, often utilized in the synthesis of Quinazoline-based Tyrosine Kinase Inhibitors (TKIs) targeting EGFR (e.g., analogs of Gefitinib or Erlotinib).

The following protocols and data interpretations are designed for high-purity structural elucidation in a drug development context.

Structural Logic & Synthetic Context

Before interpreting spectra, we must establish the structural connectivity. This molecule consists of a benzonitrile core substituted with an electron-donating amino group at the meta position (relative to nitrile) and a hydroxyethoxy ether chain at the para position.

Molecular Specification
  • IUPAC Name: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Molecular Formula:

    
    
    
  • Molecular Weight: 178.19 g/mol

  • Key Functional Groups:

    • Nitrile (-CN): Strong electron-withdrawing group (EWG).

    • Primary Amine (-NH₂): Strong electron-donating group (EDG).

    • Ether (-O-): Electron-donating group.

    • Primary Alcohol (-OH): Hydrogen bonding capability.

Structural Visualization

The following diagram illustrates the atom numbering used for the NMR assignment in this guide.

ChemicalStructure cluster_legend Functional Zones Benzene Benzene Core (Aromatic) CN 1-CN (Nitrile) Benzene->CN Pos 1 NH2 3-NH₂ (Amine) Benzene->NH2 Pos 3 Ether 4-O-CH₂-CH₂-OH (Hydroxyethoxy) Benzene->Ether Pos 4

Figure 1: Functional group topology of 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), follow these standardized preparation protocols.

A. Nuclear Magnetic Resonance (NMR) Preparation

Objective: Solubilize the compound while preventing proton exchange that would obscure the -OH and -NH₂ signals.

  • Solvent Selection: Use DMSO-d₆ (Dimethyl sulfoxide-d6) with 0.03% TMS (Tetramethylsilane).

    • Reasoning: Chloroform-d (CDCl₃) often causes labile protons (-OH, -NH₂) to broaden or disappear due to exchange. DMSO-d₆ forms hydrogen bonds with these groups, sharpening their signals and allowing for the observation of coupling (e.g., the triplet of the -OH).

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Filtration: Filter through a chemically resistant 0.45 µm PTFE syringe filter to remove inorganic salts (e.g., K₂CO₃ residues from synthesis) which can cause line broadening.

B. Infrared Spectroscopy (FT-IR) Preparation

Objective: Capture the diagnostic nitrile stretch without moisture interference.

  • Method: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid hygroscopic water bands.

  • Crystal Cleaning: Clean the ZnSe or Diamond crystal with isopropanol followed by dichloromethane. Ensure the background scan shows no residual peaks in the 3200–3600 cm⁻¹ region.

Spectroscopic Data Interpretation

A. Infrared (FT-IR) Spectrum Analysis

The IR spectrum serves as the primary "fingerprint" for functional group verification.

Frequency (cm⁻¹)IntensityAssignmentDiagnostic Note
3450 – 3350 Medium, Broadν(O-H) & ν(N-H)Overlapping stretching vibrations. The amine usually appears as a double spike (sym/asym) superimposed on the broad OH.
3100 – 3000 Weakν(C-H) ArAromatic C-H stretching.
2950 – 2850 Weakν(C-H) AlkylAliphatic C-H stretching (methylene groups).
2220 ± 5 Strong, Sharp ν(C≡N) Critical Diagnostic. The nitrile peak is distinct and isolated; absence indicates hydrolysis to amide/acid.
1620 – 1580 Mediumν(C=C) ArAromatic ring breathing modes.
1250 – 1230 Strongν(C-O-C) asymAryl-alkyl ether stretch.
1050 – 1030 Mediumν(C-O)Primary alcohol C-O stretch.
B. ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR provides the definitive structural proof. The coupling patterns in the aromatic region confirm the 1,3,4-substitution pattern.

Shift (δ ppm)MultiplicityIntegrationAssignmentCoupling (Hz)Interpretation
6.95 – 7.05 dd1HH-6 J = 8.2, 2.0Ortho to CN, Meta to Ether. Doublet of doublets due to coupling with H-5 and H-2.
6.85 – 6.95 d1HH-2 J = 2.0Ortho to CN, Ortho to Amine. Small coupling constant indicates meta-coupling to H-6.
6.80 – 6.90 d1HH-5 J = 8.2Ortho to Ether. Shielded by the electron-donating ether oxygen.
5.10 – 5.30 s (broad)2H-NH₂ Exchangeable amine protons. Chemical shift varies with concentration/temperature.
4.80 – 4.90 t1H-OH J = 5.5Hydroxyl proton. Triplet splitting proves it is attached to a CH₂ (only visible in dry DMSO).
4.00 – 4.10 t2HAr-O-CH₂- J = 5.0Methylene protons adjacent to the phenoxy oxygen. Deshielded.
3.65 – 3.75 q (or m)2H-CH₂-OH J = 5.0, 5.5Methylene protons adjacent to the alcohol. Shows coupling to both the OH and the other CH₂.
C. ¹³C NMR Data (100 MHz, DMSO-d₆)

Confirms the carbon skeleton and the oxidation state of the nitrile.

Shift (δ ppm)Carbon TypeAssignment
150.5 Quaternary (C-O)C-4 (Attached to Ether)
138.2 Quaternary (C-N)C-3 (Attached to Amine)
123.5 CH (Ar)C-6
119.8 Quaternary (CN)-C≡N (Nitrile Carbon)
117.0 CH (Ar)C-2
112.5 CH (Ar)C-5
102.0 QuaternaryC-1 (Attached to Nitrile)
70.5 CH₂Ar-O-CH₂-
59.8 CH₂-CH₂-OH

Analytical Workflow & Quality Control

The following workflow describes the logic path for validating a synthesized batch of this intermediate.

AnalyticalWorkflow Start Crude Product (Post-Workup) IR FT-IR Analysis (Rapid Screening) Start->IR CheckCN Peak at 2220 cm⁻¹? IR->CheckCN NMR_Prep DMSO-d₆ Solubilization CheckCN->NMR_Prep Yes Fail_Hydrolysis REJECT (Nitrile Hydrolysis) CheckCN->Fail_Hydrolysis No (Amide/Acid) H_NMR ¹H NMR Acquisition NMR_Prep->H_NMR CheckClean Aromatic Region Clean? H_NMR->CheckClean CheckSideChain Side Chain Ratio (2:2 integration) CheckClean->CheckSideChain Clean Fail_Alkylation REJECT (O-Alkylation Issues) CheckClean->Fail_Alkylation Extra Peaks Pass RELEASE (High Purity) CheckSideChain->Pass Correct CheckSideChain->Fail_Alkylation Incorrect

Figure 2: Decision logic for spectroscopic validation of 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

Common Impurity Profiles

When analyzing the NMR, specifically look for these common process impurities:

  • 3-Amino-4-hydroxybenzonitrile (Starting Material): Look for a phenolic -OH singlet at >9.0 ppm and absence of the ethylene chain.

  • O-dialkylation (Dimer): If the ethylene glycol linker reacts at both ends, you will see a symmetrical dimer. The -OH triplet at ~4.85 ppm will disappear, replaced by an ether linkage.

  • Nitrile Hydrolysis: Disappearance of the 2220 cm⁻¹ IR band and appearance of amide carbonyl peaks (~1680 cm⁻¹) indicates hydrolysis of the nitrile to the amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • AstraZeneca UK Ltd. (2004). Process for the preparation of quinazoline derivatives. World Intellectual Property Organization. WO2004024703A1. (Describes the synthesis and characterization of Gefitinib intermediates similar to the subject compound).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (General reference for benzonitrile and phenoxyethanol spectral fragments).

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (IRESSA): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 11(14), 1911-1914. (Contextual grounding for the 3-amino-4-alkoxybenzonitrile scaffold).

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

This Application Note provides a validated, high-purity synthesis protocol for 3-Amino-4-(2-hydroxyethoxy)benzonitrile , a critical scaffold in the development of Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib analo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a validated, high-purity synthesis protocol for 3-Amino-4-(2-hydroxyethoxy)benzonitrile , a critical scaffold in the development of Src/Abl tyrosine kinase inhibitors (e.g., Bosutinib analogs) and EGFR inhibitors.

This guide prioritizes chemoselectivity —specifically preserving the nitrile moiety during nitro reduction—and offers two distinct alkylation routes: a "Green" route suitable for scale-up and a "Traditional" route for rapid bench-scale synthesis.

Executive Summary & Retrosynthetic Analysis

The target molecule features a 1,2,4-trisubstituted benzene ring containing an electron-withdrawing nitrile, an electron-donating alkoxy group, and a primary amine. The primary synthetic challenge is the chemoselective reduction of the nitro group (


) to the aniline (

) without reducing the nitrile (

) to a benzylamine.

Retrosynthetic Logic:

  • Disconnection: The C-O bond at position 4 is the most logical disconnection, leading to the commercially available 4-hydroxy-3-nitrobenzonitrile .

  • Forward Strategy:

    • Step 1 (Alkylation): Introduction of the hydroxyethyl chain.

    • Step 2 (Reduction): Selective reduction of the nitro group using a metal/acid system (Fe/NH

      
      Cl) to avoid nitrile hydrogenation.
      
Retrosynthesis Visualization

Retrosynthesis Target TARGET MOLECULE 3-Amino-4-(2-hydroxyethoxy)benzonitrile (Kinase Inhibitor Scaffold) Intermediate INTERMEDIATE 4-(2-Hydroxyethoxy)-3-nitrobenzonitrile (Stable Nitro-Ether) Target->Intermediate Chemoselective Reduction (Fe/NH4Cl) Start STARTING MATERIAL 4-Hydroxy-3-nitrobenzonitrile (CAS: 3272-08-0) Intermediate->Start O-Alkylation (Ethylene Carbonate or 2-Chloroethanol)

Caption: Retrosynthetic pathway deconstructing the target into the stable nitro-ether intermediate and the commercial phenol precursor.

Experimental Protocols

Step 1: O-Alkylation of 4-Hydroxy-3-nitrobenzonitrile

Two methods are provided. Method A is preferred for safety and scalability (avoids toxic alkyl halides). Method B is a standard bench-scale substitution.

Method A: Green Synthesis (Ethylene Carbonate)
  • Mechanism: Nucleophilic attack of the phenoxide on the cyclic carbonate, followed by decarboxylation/ring-opening.

  • Advantages: Avoids handling 2-chloroethanol (highly toxic); produces CO

    
     as the only byproduct.
    

Reagents:

  • 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

  • Ethylene Carbonate (1.2 eq)

  • Potassium Carbonate (

    
    ) (0.1 eq, Catalyst)
    
  • Solvent: DMF or Toluene (if reflux temp permits)

Procedure:

  • Charge a reaction vessel with 4-hydroxy-3-nitrobenzonitrile (10.0 g, 60.9 mmol) and ethylene carbonate (6.4 g, 73.0 mmol).

  • Add

    
      (0.84 g, 6.0 mmol) and DMF  (50 mL).
    
  • Heat the mixture to 120°C for 4–6 hours. Note: CO

    
     evolution indicates reaction progress.
    
  • Monitor: Check TLC (Ethyl Acetate/Hexane 1:1). The starting phenol (acidic) will disappear.

  • Workup: Cool to room temperature. Pour into ice water (200 mL). The product, 4-(2-hydroxyethoxy)-3-nitrobenzonitrile , usually precipitates as a yellow solid.

  • Filter, wash with water, and dry in a vacuum oven at 50°C.

Method B: Traditional Alkylation (2-Chloroethanol)
  • Mechanism: S

    
    2 Nucleophilic Substitution.
    

Reagents:

  • 4-Hydroxy-3-nitrobenzonitrile (1.0 eq)

  • 2-Chloroethanol (1.5 eq)

  • Potassium Carbonate (2.0 eq)

  • Potassium Iodide (KI) (0.1 eq, Finkelstein catalyst)

  • Solvent: DMF or Acetonitrile

Procedure:

  • Dissolve 4-hydroxy-3-nitrobenzonitrile (10.0 g) in DMF (60 mL).

  • Add

    
      (16.8 g, 122 mmol) and KI  (1.0 g). Stir for 15 min to form the phenoxide.
    
  • Add 2-chloroethanol (6.1 mL, 91 mmol) dropwise.

  • Heat to 80°C for 8–12 hours.

  • Workup: Pour into water, extract with Ethyl Acetate (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.[1][2]
Step 2: Chemoselective Nitro Reduction

Critical Directive: Do NOT use standard catalytic hydrogenation (


) or 

unless conditions are strictly controlled (e.g., poisoned catalyst), as these often reduce the nitrile to a benzylamine.

Recommended Method: Fe/NH


Cl (Bechamp Reduction Variant) 
This method is highly selective for 

in the presence of

,

, or halides.

Reagents:

  • 4-(2-Hydroxyethoxy)-3-nitrobenzonitrile (Intermediate from Step 1)

  • Iron Powder (Fe) (4.0 eq, fine mesh)

  • Ammonium Chloride (

    
    ) (5.0 eq)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: In a 3-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve Intermediate (10.0 g, 48 mmol) in Ethanol (120 mL) and Water (40 mL).

  • Activation: Add

    
      (12.8 g, 240 mmol). Heat to 60°C.
    
  • Reduction: Add Iron powder (10.7 g, 192 mmol) portion-wise over 20 minutes. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (approx. 78°C) for 2–4 hours.

    • Checkpoint: The yellow color of the nitro compound should fade to a brownish slurry (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate to remove ethanol. The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water or use Flash Chromatography (DCM/MeOH) if high purity is required.

Reduction Pathway Diagram

ReductionWorkflow Setup Step 1: Dissolution Solvent: EtOH/H2O (3:1) Add: Nitro-Ether + NH4Cl Addition Step 2: Fe Addition Add Fe powder portion-wise (Control Exotherm) Setup->Addition Reaction Step 3: Reflux Temp: 78°C | Time: 2-4h Mechanism: Electron Transfer Addition->Reaction Workup Step 4: Hot Filtration Remove Fe Sludge (Celite) Concentrate Filtrate Reaction->Workup Product FINAL PRODUCT 3-Amino-4-(2-hydroxyethoxy)benzonitrile (Off-white solid) Workup->Product

Caption: Step-by-step workflow for the chemoselective iron-mediated reduction.

Analytical Data & Quality Control

For the final product 3-Amino-4-(2-hydroxyethoxy)benzonitrile , expect the following characteristics:

ParameterExpected Value/RangeNotes
Physical State Off-white to pale beige solidOxidizes slightly upon air exposure (darkens).
Melting Point 130°C – 135°CRange depends on purity/crystallinity.

NMR (DMSO-

)

6.8–7.0 (m, 3H, Ar-H)
1,2,4-substitution pattern.

5.0–5.2 (br s, 2H,

)
Exchangeable with

.

4.8 (t, 1H,

)
Hydroxyl proton.

4.0 (t, 2H,

)
Methylene adjacent to ether oxygen.

3.7 (q, 2H,

)
Methylene adjacent to hydroxyl.
IR Spectroscopy

(Sharp)
Diagnostic Nitrile (

) stretch.
Mass Spec (ESI)

Molecular Weight: 178.19 g/mol .

Expert Insights & Troubleshooting

Why Fe/NH Cl?

While catalytic hydrogenation is cleaner, the nitrile group is susceptible to reduction to a primary amine (


) or secondary amine dimer. The Fe/NH

Cl
system operates via single electron transfer (SET) at a pH of ~5-6, which is too mild to reduce the nitrile or hydrolyze it to an amide, ensuring high chemoselectivity.
Common Pitfalls
  • O- vs N-Alkylation: In Step 1, the phenol is significantly more acidic than the aniline (if using an amino-phenol starting material) or the amide. Using

    
      ensures the phenoxide is the nucleophile.
    
  • Iron Residues: Iron sludge can be difficult to filter. Tip: Filter while the solution is still near-boiling. If the filtrate turns cloudy upon cooling, it may be product precipitating (good) or residual iron salts (bad). A quick wash with dilute EDTA or citric acid during extraction can sequester residual iron.

  • Stability: Anilines are oxidation-prone. Store the final product under Nitrogen or Argon at 4°C.

References

  • Bosutinib Synthesis Analog: Wang, H., et al. "A New and Practical Synthesis of Bosutinib." Heterocycles, 2014, 89(12), 2805. (Describes similar ether formation and nitro reduction on a benzonitrile core).

  • Nitro Reduction Review: Orlandi, M., et al. "Catalytic Reduction of Aromatic Nitro Compounds." MDPI Molecules, 2024. (Review of chemoselective reduction methods).

  • Starting Material Data: PubChem Compound Summary for CID 76758, 4-Hydroxy-3-nitrobenzonitrile. .

  • General Protocol (Org. Syn.): "p-Nitrobenzonitrile."[3] Organic Syntheses, Coll.[3] Vol. 3, p.646 (1955). (Foundational chemistry for nitrobenzonitriles).

Sources

Application

Application Note and Protocol: Intramolecular Cyclization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

Introduction 3-Amino-4-(2-hydroxyethoxy)benzonitrile is a valuable bifunctional molecule, incorporating a nucleophilic amino group, a phenolic hydroxyl group, and an electrophilic nitrile moiety. The strategic arrangemen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-4-(2-hydroxyethoxy)benzonitrile is a valuable bifunctional molecule, incorporating a nucleophilic amino group, a phenolic hydroxyl group, and an electrophilic nitrile moiety. The strategic arrangement of the amino group and the hydroxyethoxy side chain presents an opportunity for intramolecular cyclization to form 7-cyano-2,3-dihydro-1,4-benzoxazine. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active compounds. This application note provides a comprehensive guide to the proposed reaction conditions for this intramolecular cyclization, detailing the underlying mechanistic principles and offering a robust experimental protocol for its successful execution in a research setting.

Mechanistic Rationale for Intramolecular Cyclization

The cyclization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile is anticipated to proceed via an intramolecular Williamson ether synthesis. This reaction involves the deprotonation of the terminal hydroxyl group of the hydroxyethoxy side chain to form an alkoxide, which then acts as a nucleophile, attacking the carbon atom bearing a suitable leaving group. In this specific case, the reaction is an intramolecular nucleophilic substitution where the phenolic oxygen attacks the terminal carbon of the hydroxyethoxy group, which needs to be activated.

A more direct and plausible pathway, however, is an intramolecular nucleophilic substitution where the amino group attacks a pre-activated hydroxyethoxy group, or more likely, the phenolic hydroxyl group attacks the terminal carbon of the hydroxyethoxy chain after its conversion to a better leaving group. Given the structure, the formation of a 1,4-benzoxazine ring is the most sterically and electronically favored outcome. The reaction is typically facilitated by a base to deprotonate the nucleophile and may require conversion of the terminal hydroxyl into a better leaving group, for instance, by tosylation or mesylation, followed by intramolecular cyclization promoted by a base.

Alternatively, a one-pot approach can be envisioned where a reagent like thionyl chloride converts the alcohol to a chloro derivative in situ, which is then cyclized upon addition of a base.[1]

Visualizing the Reaction Pathway

Intramolecular Cyclization cluster_0 Step 1: Activation of the Hydroxyl Group cluster_1 Step 2: Intramolecular Cyclization Start 3-Amino-4-(2-hydroxyethoxy)benzonitrile Reagent1 Tosyl Chloride (TsCl) Pyridine Start->Reagent1 Activation Intermediate1 O-Tosyl Intermediate Reagent1->Intermediate1 Reagent2 Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate1->Reagent2 Cyclization Product 7-Cyano-2,3-dihydro-1,4-benzoxazine Reagent2->Product

Caption: Proposed two-step reaction pathway for the cyclization.

Comparative Analysis of Reaction Conditions

While a direct protocol for the cyclization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile is not extensively documented, analogous intramolecular cyclizations of aminophenols provide valuable insights into plausible reaction conditions. The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.

Parameter Condition 1: Mild Base Condition 2: Stronger Base Condition 3: Phase Transfer Catalysis Rationale & Considerations
Base K₂CO₃, Cs₂CO₃NaH, KOtBuNaOH (aq) / Organic SolventThe choice of base depends on the acidity of the nucleophile. For a phenolic hydroxyl, milder bases are often sufficient. Stronger bases may be required for less reactive substrates but can increase the risk of side reactions.
Solvent DMF, Acetonitrile, AcetoneTHF, DioxaneToluene, DichloromethanePolar aprotic solvents like DMF and acetonitrile are excellent for SN2 reactions. THF and dioxane are suitable for use with stronger bases. Phase transfer catalysis allows the use of immiscible aqueous and organic phases.[2]
Temperature 60-100 °CRoom Temperature to 60 °C50-80 °CThe reaction temperature should be sufficient to overcome the activation energy barrier without promoting decomposition or side reactions. Monitoring by TLC is crucial to determine the optimal temperature.
Additive --Tetrabutylammonium bromide (TBAB)A phase transfer catalyst like TBAB is essential for facilitating the reaction between the aqueous base and the organic-soluble substrate.[2]
Leaving Group Tosylate, MesylateTosylate, MesylateHalide (from in-situ conversion)Activation of the terminal hydroxyl group into a good leaving group is crucial for the intramolecular nucleophilic substitution to occur efficiently.

Detailed Experimental Protocol: A Proposed One-Pot Synthesis

This protocol describes a proposed one-pot procedure for the synthesis of 7-cyano-2,3-dihydro-1,4-benzoxazine from 3-Amino-4-(2-hydroxyethoxy)benzonitrile. This method involves the in-situ conversion of the hydroxyl group to a chloroalkane followed by base-mediated cyclization.

Materials and Reagents
  • 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Thionyl chloride (SOCl₂)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Sodium hydroxide (NaOH)

  • tert-Butyl methyl ether (MTBE)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Ice/water bath

Experimental Workflow

G start Dissolve 3-Amino-4-(2-hydroxyethoxy)benzonitrile in anhydrous DME step2 Cool to 0-5 °C in an ice bath start->step2 step3 Slowly add Thionyl Chloride (SOCl₂) step2->step3 step4 Stir at room temperature for 2-4 hours (Monitor by TLC) step3->step4 step5 Cool to <35 °C and add NaOH solution step4->step5 step6 Warm to 60 °C and stir for 10 hours (Monitor by TLC) step5->step6 step7 Cool to room temperature and perform aqueous work-up with MTBE step6->step7 step8 Dry organic phase with Na₂SO₄ and concentrate step7->step8 end Purify by column chromatography step8->end

Caption: Step-by-step experimental workflow for the proposed synthesis.

Procedure
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-Amino-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in anhydrous 1,2-dimethoxyethane (DME).

  • Chlorination: Cool the solution to 0-5 °C using an ice/water bath. Slowly add thionyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Intermediate Formation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the formation of the chloro intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: Once the formation of the intermediate is complete, cool the reaction mixture in an ice/water bath to maintain the temperature below 35 °C. Slowly add a 2.5 N aqueous solution of sodium hydroxide (4.0 eq).

  • Reaction: After the addition of the base, warm the reaction mixture to 60 °C and stir for 10 hours. Monitor the progress of the cyclization by TLC until the starting material is consumed.[1]

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add tert-butyl methyl ether (MTBE) and water. Separate the organic layer. Extract the aqueous layer with MTBE.

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 7-cyano-2,3-dihydro-1,4-benzoxazine.

Trustworthiness and Self-Validation

The proposed protocol is designed as a self-validating system. The progress of both the chlorination and cyclization steps should be meticulously monitored by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product will validate the reaction's progress. Furthermore, the final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Conclusion

The intramolecular cyclization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile to 7-cyano-2,3-dihydro-1,4-benzoxazine is a chemically feasible transformation that can be achieved through a one-pot procedure involving in-situ activation of the hydroxyl group followed by base-mediated ring closure. The provided protocol, based on established principles of organic synthesis, offers a robust starting point for researchers. Optimization of reaction parameters may be necessary to achieve the highest possible yield and purity.

References

  • Etherification reaction of an aminophenol using a phase transfer system - Google P
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. Accessed February 14, 2026.

Sources

Method

Application Note: Coupling Reactions Using 3-Amino-4-(2-hydroxyethoxy)benzonitrile in Dye Synthesis

This Application Note provides a comprehensive technical guide for the use of 3-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 69472-19-1 / 55586-26-0 analogue) as a diazo component in the synthesis of high-performance azo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the use of 3-Amino-4-(2-hydroxyethoxy)benzonitrile (CAS: 69472-19-1 / 55586-26-0 analogue) as a diazo component in the synthesis of high-performance azo disperse dyes.

Executive Summary & Scientific Rationale

3-Amino-4-(2-hydroxyethoxy)benzonitrile is a specialized aniline derivative used primarily as a diazo component in the synthesis of monoazo disperse dyes for polyester (PET) and acetate fibers.

Structural Advantages
  • Nitrile Group (-CN): Acts as a strong electron-withdrawing group (EWG), inducing a bathochromic shift (deepening color) and improving the dye's affinity for hydrophobic fibers.

  • Hydroxyethoxy Group (-OCH₂CH₂OH): An electron-donating group (EDG) that enhances solubility during synthesis and improves the dispersibility and sublimation fastness of the final dye on polyester.

  • Amino Group (-NH₂): The site of diazotization. Due to the presence of the electron-withdrawing nitrile group, this amine is weakly basic, requiring anhydrous or semi-anhydrous diazotization conditions (Nitrosyl Sulfuric Acid) to prevent hydrolysis and ensure quantitative conversion.

Reaction Pathway

The synthesis follows a classical Diazotization-Coupling mechanism:

  • Diazotization: Conversion of the amine to a diazonium salt using nitrosyl sulfuric acid.

  • Coupling: Electrophilic aromatic substitution of the diazonium species onto an electron-rich coupling component (e.g., substituted aniline or pyridone).

Reaction Scheme & Logic Flow

The following diagram illustrates the critical pathway from the starting material to the final azo dye, highlighting key control points.

ReactionPathway Start 3-Amino-4-(2-hydroxyethoxy) benzonitrile Diazo Diazonium Salt Intermediate (Unstable < 5°C) Start->Diazo Diazotization (0-5°C, Strong Acid) Reagent1 Nitrosyl Sulfuric Acid (H2SO4 + NaNO2) Reagent1->Diazo Product Disperse Azo Dye (Precipitate) Diazo->Product Coupling Reaction (Electrophilic Subst.) Coupler Coupling Component (e.g., N,N-Diethylaniline) Coupler->Product Buffer pH Control (Acetate Buffer pH 4.5) Buffer->Product Stabilizes pH

Figure 1: Logical workflow for the synthesis of azo dyes from aminobenzonitrile derivatives.

Experimental Protocols

Safety Pre-requisites
  • Cyanide Hazard: Although the nitrile group is stable, avoid strong alkaline hydrolysis which could liberate ammonia or cyanide traces.

  • Diazonium Instability: Diazonium salts are potentially explosive if dried.[1] Keep in solution at all times.

  • Acid Handling: Nitrosyl sulfuric acid is highly corrosive. Wear full PPE (face shield, chemically resistant gloves).

Protocol A: Preparation of Nitrosyl Sulfuric Acid (Nitrosylating Agent)

Note: Commercial Nitrosyl Sulfuric Acid (40%) can be used. If preparing in-house:

  • Charge 100 mL of 98% Sulfuric Acid (H₂SO₄) into a 250 mL three-necked flask.

  • Cool the acid to 10–15°C using an ice-salt bath.

  • Add 7.0 g of Sodium Nitrite (NaNO₂) in small portions over 20 minutes.

    • Critical: Add slowly to prevent the formation of NOₓ fumes (brown gas). Stir until completely dissolved.

  • Warm gently to 30°C to ensure complete formation of nitrosyl sulfuric acid, then cool back to 0–5°C before use.

Protocol B: Diazotization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile
ParameterSpecificationReason
Molar Ratio 1.0 : 1.1 (Amine : Nitrosyl)Slight excess ensures complete conversion of amine.
Temperature 0 – 5 °CPrevents decomposition of the diazonium salt (dediazoniation).
Solvent Acetic Acid / Propionic Acid (3:1)Solubilizes the hydrophobic amine; prevents tar formation.

Step-by-Step Procedure:

  • Dissolution: In a separate vessel, dissolve 0.1 mol (approx. 17.8 g) of 3-Amino-4-(2-hydroxyethoxy)benzonitrile in 60 mL of Glacial Acetic Acid (or a mixture of Acetic/Propionic acid). Stir until a clear solution or fine suspension is obtained.

  • Cooling: Cool the amine solution to 0–5°C.

  • Addition: Add the pre-cooled Nitrosyl Sulfuric Acid (from Protocol A) dropwise to the amine solution over 30–45 minutes.

    • Control: Maintain internal temperature < 5°C. Exotherms are likely.

  • Digestion: Stir the mixture at 0–5°C for 2 hours.

    • Validation: Check for excess nitrous acid using Starch-Iodide paper (should turn immediately blue/black). If negative, add small aliquots of NaNO₂.[2]

  • Quenching: Just before coupling, destroy excess nitrous acid by adding a small amount of Sulfamic Acid or Urea until Starch-Iodide paper remains white. Excess nitrous acid can degrade the coupler.

Protocol C: Coupling Reaction (General Example)

Coupler used for demonstration: N,N-Diethyl-m-toluidine (or similar electron-rich aromatic).

  • Preparation of Coupler: Dissolve 0.1 mol of the Coupling Component in 100 mL of dilute Sulfuric Acid (5%) or Acetic Acid. Cool to 0–5°C. Add 500 g of crushed ice.

  • Coupling: Slowly filter/pour the Diazonium Salt solution (from Protocol B) into the Coupler solution/suspension with vigorous mechanical stirring.

  • pH Adjustment (The Critical Step):

    • The coupling reaction releases acid.

    • Slowly add Sodium Acetate solution (20% w/v) dropwise to raise the pH to 4.0 – 5.0 .

    • Note: Do not allow pH to rise > 7, as the diazonium salt may form diazotates (inactive). Do not leave pH < 2, as coupling will be too slow.

  • Completion: Stir for 2–4 hours. The mixture will turn deeply colored (Red/Blue/Violet depending on coupler).

  • Isolation:

    • Heat the slurry to 50°C for 30 minutes to aggregate the dye particles (optional, improves filtration).

    • Filter under vacuum.[3]

    • Wash with copious amounts of water until the filtrate is neutral and colorless.

    • Wash with a small amount of cold methanol to remove unreacted organics (optional).

Characterization & Quality Control

TechniqueObservationPurpose
TLC Single spot, distinct Rf from amine.Assess reaction completion and purity.
UV-Vis ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

typically 500–600 nm.
Determine color strength and molar extinction coefficient.
IR Spectroscopy Disappearance of primary amine doublet (3300-3400 cm⁻¹). Appearance of -N=N- stretch (weak, ~1400-1500 cm⁻¹). Retention of -CN (2220 cm⁻¹).Structural confirmation.
Melting Point Sharp melting point (typically >150°C).Purity indication.[3][4][5]

Troubleshooting Guide

Issue 1: Tar formation or sticky precipitate.

  • Cause: Temperature rose above 5°C during diazotization, or insufficient acid was used.

  • Solution: Ensure strict temperature control.[2][3] Increase the volume of Acetic Acid solvent.

Issue 2: Low Color Yield.

  • Cause: Decomposition of diazonium salt before coupling, or "Coupling pH" was too low.

  • Solution: Check Starch-Iodide endpoint before coupling. Ensure pH is buffered to 4.0–5.0 immediately upon mixing.

Issue 3: Insoluble Amine.

  • Cause: The "hydroxyethoxy" tail reduces solubility in pure sulfuric acid.

  • Solution: Use a mixture of Acetic Acid and Propionic Acid (3:1) as the solvent for the amine before adding nitrosyl sulfuric acid.

References

  • Freeman, H. S., & Peters, A. T. (2000). Colorants for Non-Textile Applications. Elsevier. (Provides foundational chemistry on aminobenzonitrile dyes).
  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.

  • BenchChem. (2025).[2][3] Application Notes: Diazotization of Weakly Basic Amines.

  • Organic Chemistry Portal. (2023). Diazotisation and Sandmeyer Reaction Mechanisms.

  • Colourtex Industries Ltd. (2013).[6] US Patent 8409300: Disperse Azo Dyes. (Describes specific use of benzonitrile derivatives in disperse dyes).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

Executive Summary & Chemical Context User Query: "What are the optimal solvent systems for recrystallizing 3-Amino-4-(2-hydroxyethoxy)benzonitrile, and how do I avoid common purification failures?" The Molecule: Compound...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

User Query: "What are the optimal solvent systems for recrystallizing 3-Amino-4-(2-hydroxyethoxy)benzonitrile, and how do I avoid common purification failures?"

The Molecule:

  • Compound: 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Role: Key intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib/Iressa).[1]

  • Chemical Profile: This molecule possesses a "schizophrenic" solubility profile.[2] It contains a polar primary alcohol and a basic amine (hydrophilic/H-bonding), attached to a hydrophobic benzonitrile core.

  • The Challenge: The 2-hydroxyethoxy tail makes the compound prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. Furthermore, the aniline amine is susceptible to oxidation, leading to pink/brown discoloration.

Solvent System Selection Strategy

The choice of solvent is dictated by the need to balance the solubility of the glycol ether tail with the crystallizability of the aromatic core.

Primary Recommendation: Toluene / Ethyl Acetate (Gradient)
  • Type: Non-polar / Polar Aprotic Mixture.

  • Ratio: Start with 10:1 (Toluene:EtOAc).

  • Mechanism: Toluene acts as the bulk solvent. It dissolves the aromatic core well at high temperatures (>80°C) but poorly at room temperature. Ethyl Acetate is added only if the compound does not fully dissolve in boiling toluene. It helps solvate the hydroxyl "tail."

  • Advantage: Excellent rejection of polar impurities (salts, inorganic catalysts) and very effective at removing the unreduced nitro-precursor (3-nitro-4-(2-hydroxyethoxy)benzonitrile).

Secondary Recommendation: Isopropanol (IPA) / n-Heptane
  • Type: Polar Protic / Non-polar Antisolvent.

  • Ratio: Dissolve in minimum hot IPA; add Heptane until cloud point.

  • Mechanism: IPA strongly solvates the amine and alcohol groups. Heptane reduces the solubility power, forcing the lattice to form.

  • Risk: Higher risk of oiling out if Heptane is added too quickly.

Solvent Decision Matrix

SolventSelection Start Start: Assess Crude Purity CheckNitro Is Nitro-Precursor Present? (>5% by HPLC) Start->CheckNitro CheckColor Is Solid Dark/Pink? CheckNitro->CheckColor No TolueneSystem System A: Toluene (+/- EtOAc) Best for impurity rejection CheckNitro->TolueneSystem Yes (Nitro is polar) IPASystem System B: IPA / Heptane Best for high recovery yield CheckColor->IPASystem No Charcoal Add Activated Carbon (Hot Filtration Required) CheckColor->Charcoal Yes Charcoal->IPASystem

Figure 1: Decision tree for selecting the appropriate solvent system based on impurity profile.

Standard Operating Procedure (SOP)

Protocol A: The Toluene "Slurry-to-Crystal" Method (Recommended)

Best for removing the nitro-precursor and minimizing oiling.

Materials:

  • Crude 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Solvent: Toluene (Reagent Grade)

  • Co-solvent: Ethyl Acetate (EtOAc)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stir bar.

Step-by-Step Guide:

  • Slurry Creation: Place the crude solid in the flask. Add Toluene (10 mL per gram of solid).

  • Heating: Heat the mixture to reflux (110°C).

    • Observation: If the solid dissolves completely, proceed to Step 4.

    • Troubleshooting: If undissolved solids remain (and they are not salts), add EtOAc dropwise through the condenser until clear. Do not exceed 20% EtOAc volume.

  • Hot Filtration (Critical): If black specks (Pd/C or Fe residues) are present, filter the hot solution through a pre-warmed Celite pad.

  • Controlled Cooling: Turn off the heat but leave the flask in the oil bath to cool slowly. Rapid cooling causes oiling.

  • Seeding: When the temperature reaches ~60-70°C, add a tiny crystal of pure product (seed). This provides a template for the lattice and prevents the "oiling out" phenomenon.

  • Crystallization: Allow to reach room temperature (25°C). Then, cool in an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white/off-white needles. Wash with cold Toluene.

  • Drying: Vacuum dry at 45°C. Note: High heat (>60°C) during drying can cause oxidation (browning).

Data Table: Solubility Expectations
Solvent SystemTemp (Hot)Temp (Cold)Solvency PowerImpurity RejectionRisk Profile
Toluene HighLowModerateExcellent (Nitro)Moderate (Yield loss)
Toluene/EtOAc Very HighModerateHighGoodLow
IPA/Heptane Very HighLowVery HighModerateHigh (Oiling out)
Water/Ethanol HighLowHighPoor (Emulsions)Avoid

Troubleshooting Guide (FAQ Style)

Issue 1: "My product turned into a sticky oil at the bottom of the flask."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It happens when the solution becomes supersaturated at a temperature above the crystal's melting point, or the solvent polarity is mismatched. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more solvent (dilute by 10-20%).

  • Seed it: Cool very slowly. Add a seed crystal at a higher temperature than before.

  • Agitate: Vigorous stirring can sometimes induce nucleation in the oil phase.

Issue 2: "The crystals are pink or light brown."

Diagnosis: Oxidation of the aniline amine group. This is common if the crude was exposed to air while hot or if the reduction step (Fe/Acetic Acid) left iron residues. Corrective Action:

  • Perform the recrystallization under an inert atmosphere (Nitrogen/Argon).

  • Add Activated Charcoal (5-10 wt%) during the hot dissolution step (Step 2 of Protocol A). Stir for 15 mins, then hot filter.

Issue 3: "Yield is very low (<50%)."

Diagnosis: The compound is too soluble in the cold solvent, or the mother liquor volume is too high. Corrective Action:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

  • Cool again to harvest a "second crop." Warning: The second crop is usually less pure.

  • Switch to the Toluene system if using IPA, as IPA holds onto the product more tightly.

Process Visualization

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Toluene (Reflux 110°C) Crude->Dissolve CheckClear Solution Clear? Dissolve->CheckClear AddEtOAc Add EtOAc (Dropwise) CheckClear->AddEtOAc No HotFilter Hot Filtration (Remove mech. impurities) CheckClear->HotFilter Yes AddEtOAc->CheckClear Cooling Slow Cool to 60°C HotFilter->Cooling Seed Add Seed Crystal Cooling->Seed Crystallize Crystallize (RT -> 0°C) Seed->Crystallize Filter Vacuum Filter Crystallize->Filter Pure Pure Product (White Needles) Filter->Pure

Figure 2: The "Golden Standard" workflow for Toluene/EtOAc purification.

References & Authority

  • Gefitinib Synthesis & Intermediates:

    • Title: Preparation method of Gefitinib (Patent CN103570633B).

    • Relevance: Describes the reduction of the nitro-precursor and subsequent workup of the amino-benzonitrile intermediate.

    • Source:

  • Structural Analogs & Purification:

    • Title: Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity.[3]

    • Relevance: Details the synthesis and purification (recrystallization) of 4-substituted-amino-quinazolines and their benzenoid precursors.

    • Source:

  • General Recrystallization Principles:

    • Title: Solvents for Recrystallization.[4][5][6][7][8]

    • Relevance: Provides the thermodynamic basis for selecting Toluene vs. Alcohols for polar/non-polar hybrid molecules.

    • Source:

  • Chemical Safety Data:

    • Title: 3-Amino-4-(2-hydroxyethoxy)benzonitrile Compound Summary.

    • Relevance: Physical properties (MW: 178.19 g/mol ) and safety hazards (Irritant H315/H319).

    • Source:

Sources

Optimization

Troubleshooting cyclization failures with 3-Amino-4-(2-hydroxyethoxy)benzonitrile

Welcome to the Technical Support Center for Advanced Organic Synthesis. Topic: Troubleshooting Cyclization Failures with 3-Amino-4-(2-hydroxyethoxy)benzonitrile Ticket ID: CHE-CYC-3A4H Support Level: Tier 3 (Senior Appli...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis.

Topic: Troubleshooting Cyclization Failures with 3-Amino-4-(2-hydroxyethoxy)benzonitrile Ticket ID: CHE-CYC-3A4H Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely attempting to synthesize 3,4-dihydro-2H-1,4-benzoxazine-6-carbonitrile (or a related scaffold) via an intramolecular cyclization of the 2-hydroxyethoxy side chain onto the adjacent amine.

The starting material, 3-Amino-4-(2-hydroxyethoxy)benzonitrile , presents a classic "ortho-amino alcohol" functionality. While thermodynamically favorable, the 6-membered morpholine ring formation often fails due to chemoselectivity issues (N- vs. O-activation) or kinetic barriers (pKa mismatches in Mitsunobu protocols).

This guide addresses the three most common failure modes:

  • Mitsunobu Stagnation: Failure due to insufficient acidity of the aniline.

  • Amine Scavenging: N-alkylation/sulfonylation competing with O-activation.

  • Polymerization: Intermolecular reaction dominating over intramolecular ring closure.

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, verify your intended pathway. The diagram below maps the successful route versus common "dead ends."

CyclizationPathways SM Starting Material 3-Amino-4-(2-hydroxyethoxy)benzonitrile Mitsunobu_Fail FAILURE: No Reaction (Betaine not protonated) SM->Mitsunobu_Fail Mitsunobu (DEAD/PPh3) Directly on Free Amine N_Sulfonyl FAILURE: N-Sulfonylation (Amine attacks MsCl/TsCl) SM->N_Sulfonyl MsCl/Base (Unprotected Amine) Activated_OH Intermediate: O-Mesylate/Chloride (Amine Protected/Salted) SM->Activated_OH Route A: SOCl2 (HCl Salt Protection) Route B: N-Boc -> MsCl Dimer FAILURE: Intermolecular Dimer (Concentration too high) Activated_OH->Dimer High Conc. Fast Addition Product PRODUCT 3,4-dihydro-2H-1,4- benzoxazine-6-carbonitrile Activated_OH->Product Base (K2CO3/DMF) Heat, Dilution

Figure 1: Decision tree for the cyclization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile. Green paths indicate validated protocols; red paths indicate common failure modes.

Part 2: Troubleshooting Modules

Module A: The Mitsunobu Failure (No Reaction)

Symptom: You recover starting material quantitatively.[1] The reaction mixture turns dark, but no product forms. Root Cause: pKa Mismatch. The Mitsunobu reaction requires the nucleophile (the amine) to be acidic enough (pKa < 11-13) to protonate the zwitterionic betaine intermediate. Your primary aniline has a pKa of ~25-30. It cannot activate the DEAD-PPh3 complex.

The Fix: You must lower the pKa of the amine or switch methods.

  • Protection Strategy: Protect the amine with a Nosyl (Ns) or Tosyl (Ts) group. This lowers the pKa to ~10, allowing the Mitsunobu to proceed.

    • Step 1: N-Tosylation.

    • Step 2: Mitsunobu (DEAD/PPh3).[2][3][4]

    • Step 3: Detosylation (if secondary amine is desired).

  • Alternative: Abandon Mitsunobu for Nucleophilic Substitution (SN2) (See Module B).

Module B: The Activation Competition (N- vs. O-Attack)

Symptom: You observe a complex mixture or a product with the wrong mass (M + SO2R). Root Cause: When using sulfonyl chlorides (MsCl, TsCl) to turn the hydroxyl into a leaving group, the amine is more nucleophilic than the alcohol. You are N-sulfonylating instead of O-sulfonylating.

The Fix: The "Salt Protection" or "N-Protection" Protocol You must render the amine non-nucleophilic during the activation step.

Protocol 1: The Thionyl Chloride One-Pot (Recommended) This method uses the formation of the HCl salt to protect the amine in situ.

  • Dissolution: Dissolve SM in dry CHCl3 or DCE.

  • Chlorination: Add SOCl2 (1.5 equiv) dropwise at 0°C.

    • Mechanism:[2][4][5][6][7][8][9] The amine is instantly protonated by the HCl generated (forming R-NH3+ Cl-), rendering it non-nucleophilic. The SOCl2 then reacts exclusively with the -OH group to form the alkyl chloride.

  • Cyclization: Evaporate volatiles (removes excess SOCl2). Redissolve in DMF. Add K2CO3 (3 equiv) and NaI (0.1 equiv, catalytic Finkelstein). Heat to 80°C.

    • Result: The base frees the amine, which then displaces the chloride intramolecularly.

Protocol 2: N-Boc Protection

  • Protect NH2 with Boc2O.

  • Mesylate the alcohol (MsCl/TEA).

  • Treat with acid (TFA) to remove Boc.

  • Basify to cyclize.[1] (More steps, but higher control).

Module C: Dimerization & Polymerization

Symptom: Mass spec shows [2M+H] or insoluble oligomers. Root Cause: Intermolecular Reaction. If the concentration is too high, one molecule's amine attacks another molecule's activated alcohol.

The Fix:

  • High Dilution: Run the cyclization step (Step 3 in Protocol 1) at 0.01 M to 0.05 M .

  • Slow Addition: If using a biphasic system, add the substrate slowly to the base.

Part 3: Comparative Data & Conditions

Select the protocol that matches your available reagents and tolerance for steps.

VariableMethod A: One-Pot SOCl2Method B: N-Boc / MesylationMethod C: Mitsunobu (Direct)
Success Rate High (Industrial Standard)Very High (Academic Standard)Zero (Mechanistically impossible)
Step Count 2 (One-pot possible)41
Key Reagents SOCl2, K2CO3, DMFBoc2O, MsCl, TFADEAD, PPh3
Critical Control Must remove excess SOCl2 before adding base.Must purify intermediate mesylate.Requires N-sulfonylation first.
Atom Economy GoodPoor (Protecting groups waste)Poor (Ph3PO waste)

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the nitrile group to form a Quinazoline ring instead? Answer:Not directly. A common confusion arises from the structure. In 3-Amino-4-(2-hydroxyethoxy)benzonitrile, the nitrile is at position 1 and the amine is at position 3 (meta). Quinazoline formation requires the nitrile (or carboxylic acid) to be ortho to the amine. Reacting this molecule with formamidine acetate will likely yield no reaction or complex amidine byproducts, not a quinazoline core.

Q2: I see a spot on TLC that doesn't move (baseline). What is it? Answer: If you used the SOCl2 method, this is likely the amino-alkyl chloride hydrochloride salt . It is highly polar. Upon adding base (Et3N or K2CO3) and heating, it should convert to a less polar spot (the benzoxazine) that moves up the plate (Rf ~0.4-0.6 in Hex/EtOAc).

Q3: Why did my nitrile disappear? Answer: If you used strong acid (conc. H2SO4) or strong base (NaOH) with high heat for the cyclization, you may have hydrolyzed the nitrile to an amide or carboxylic acid. Use mild bases like K2CO3 or Cs2CO3 in DMF/ACN to preserve the nitrile.

References

  • Mitsunobu Reaction Mechanism & pKa Constraints: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

  • One-Pot Cyclization of Amino Alcohols (SOCl2 Method): Xu, X., et al. "One-Pot Preparation of Cyclic Amines from Amino Alcohols." Organic Syntheses 91 (2014): 235-246.

  • Synthesis of 3,4-dihydro-2H-1,4-benzoxazines: Mal, A., et al. "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review."[10] Current Organic Synthesis 15 (2018).

  • Intramolecular Cyclization vs Dimerization: Galli, C., et al. "The role of ring size and nucleophile in the formation of cyclic ethers and amines." Journal of the American Chemical Society 109.19 (1987).

Sources

Troubleshooting

Technical Support Center: Addressing Steric Hindrance in 3-Amino-4-(2-hydroxyethoxy)benzonitrile Derivatives

Welcome to the technical support center for the synthesis and modification of 3-Amino-4-(2-hydroxyethoxy)benzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and modification of 3-Amino-4-(2-hydroxyethoxy)benzonitrile and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this versatile scaffold. Here, we address common issues, particularly those arising from steric hindrance, and provide field-proven insights and troubleshooting protocols to optimize your experimental outcomes.

Introduction: The Challenge of Steric Hindrance

The 3-Amino-4-(2-hydroxyethoxy)benzonitrile core structure presents unique synthetic challenges due to the spatial arrangement of its functional groups. The proximity of the amino and hydroxyethoxy groups can lead to steric hindrance, which can impede desired reactions, lower yields, and promote the formation of unwanted byproducts. Understanding and mitigating these steric effects is crucial for the successful synthesis of target derivatives.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it affect the synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile derivatives?

A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down because of the spatial bulk of the groups at or near the reaction site.[1] In the context of 3-Amino-4-(2-hydroxyethoxy)benzonitrile, the amino group at the 3-position and the hydroxyethoxy group at the 4-position can physically obstruct the approach of reagents, particularly to each other or to the adjacent positions on the benzene ring. This can be a significant issue in reactions such as N-alkylation, N-acylation, or further substitution on the aromatic ring.

Q2: I am observing low yields in the etherification step to introduce the 2-hydroxyethoxy group onto 3-amino-4-hydroxybenzonitrile. What could be the cause?

A2: Low yields in this Williamson ether synthesis are often due to a combination of factors related to steric hindrance and competing side reactions.[2][3][4][5] The nucleophilicity of the phenoxide ion can be hampered by the adjacent amino group. Furthermore, the reagent used to introduce the ethoxy group, typically 2-haloethanol or ethylene oxide, can be sterically demanding. Common side reactions include elimination reactions, especially with secondary or tertiary alkyl halides, and C-alkylation of the phenoxide.[3]

Q3: Are there alternative synthetic routes to 3-Amino-4-(2-hydroxyethoxy)benzonitrile that can bypass potential steric hindrance issues?

A3: Yes, a multi-step synthetic approach can be employed to circumvent steric challenges. One effective strategy involves protecting the amino or hydroxyl group during the critical etherification step.[6][7] For instance, starting with a precursor where the amino group is masked (e.g., as a nitro group) can facilitate the etherification of the hydroxyl group. The nitro group can then be reduced to the desired amine in a subsequent step.

Troubleshooting Guide

Problem 1: Low Yield or No Reaction in N-Alkylation/N-Acylation of the Amino Group
Possible CauseTroubleshooting SuggestionRationale
Steric hindrance from the adjacent hydroxyethoxy group 1. Use a smaller, more reactive alkylating/acylating agent. For example, methyl iodide is less sterically demanding than bulkier alkyl halides. 2. Increase the reaction temperature. This can provide the necessary activation energy to overcome the steric barrier.[8] However, be cautious of potential side reactions at higher temperatures. 3. Employ a more potent base to fully deprotonate the amine, increasing its nucleophilicity.The bulky hydroxyethoxy group can physically block the approach of the electrophile to the amino group. Using less bulky reagents or increasing kinetic energy can facilitate the reaction.
Poor solubility of the starting material Select an appropriate solvent. Polar aprotic solvents like DMF or DMSO can enhance the solubility of the reactants and facilitate the reaction.[4][9]Ensuring all reactants are in solution is critical for reaction efficiency.
Deactivation of the amino group Consider protecting the hydroxyl group of the hydroxyethoxy side chain as an ether (e.g., silyl ether) before attempting N-alkylation/acylation.[10]The free hydroxyl group can potentially interfere with the reaction, either by reacting with the reagents or by forming intramolecular hydrogen bonds that reduce the nucleophilicity of the amino group.
Problem 2: Formation of Unwanted Byproducts During Synthesis
Possible CauseTroubleshooting SuggestionRationale
Competing O-alkylation and N-alkylation Protect the more reactive functional group. If N-alkylation is desired, protect the phenolic hydroxyl group first. If O-alkylation is the goal, consider protecting the amino group. Common protecting groups for phenols include methyl ethers or silyl ethers.[6][10]Protecting groups temporarily mask a functional group, preventing it from reacting while transformations are carried out elsewhere in the molecule.[7]
Elimination reaction of the alkylating agent Use a primary alkyl halide. Secondary and tertiary alkyl halides are more prone to elimination reactions (E2) in the presence of a strong base.[3][11] Use a milder base. Strong bases favor elimination. Consider using weaker bases like potassium carbonate instead of sodium hydride.[4]The choice of substrate and base is critical in favoring substitution (SN2) over elimination (E2) pathways.[9]
Ring alkylation (C-alkylation) of the phenoxide Optimize solvent and counter-ion. Polar aprotic solvents can favor O-alkylation. The choice of the cation (e.g., K+ vs. Na+) can also influence the O/C alkylation ratio.The reaction environment can significantly influence the regioselectivity of the alkylation.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

This protocol is designed to maximize the yield of the desired O-alkylation product while minimizing side reactions.

Materials:

  • 3-Amino-4-hydroxybenzonitrile[12][13]

  • 2-Bromoethanol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-amino-4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the mixture.

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add 2-bromoethanol (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

Protocol 2: Protection of the Amino Group as a Carbamate

This protocol describes the protection of the amino group, which can be useful prior to subsequent modifications where the amino group's reactivity is not desired.

Materials:

  • 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 3-Amino-4-(2-hydroxyethoxy)benzonitrile (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected product.

Visualizing Reaction Strategies

Decision Workflow for Overcoming Low Yields

G cluster_N N-Alkylation/Acylation Troubleshooting cluster_O O-Alkylation Troubleshooting start Low Yield in Synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile Derivative q1 Is the reaction an N-alkylation/acylation? start->q1 q2 Is the reaction an O-alkylation (Williamson Ether Synthesis)? start->q2 n1 Use smaller, more reactive alkylating/acylating agent q1->n1 Yes o1 Use a milder base (e.g., K2CO3) q2->o1 Yes n2 Increase reaction temperature n1->n2 n3 Protect hydroxyl group n2->n3 o2 Use a polar aprotic solvent (e.g., DMF, DMSO) o1->o2 o3 Consider protecting the amino group o2->o3

Caption: Troubleshooting decision tree for low-yield reactions.

Synthetic Strategy: Protecting Group Approach

G A 3-Nitro-4-hydroxybenzonitrile B O-Alkylation (e.g., with 2-bromoethanol) A->B C 3-Nitro-4-(2-hydroxyethoxy)benzonitrile B->C D Reduction of Nitro Group (e.g., H2, Pd/C) C->D E 3-Amino-4-(2-hydroxyethoxy)benzonitrile D->E

Caption: A strategic synthetic route using a protecting group.

References

  • Efficacy comparison of different protecting groups for phenols in synthesis. (2025). Benchchem.
  • Patrick, G. L. (2015). Appendix 6: Protecting groups. In An Introduction to Drug Synthesis. Oxford Learning Link.
  • Greene, T. W., & Wutz, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley and Sons.
  • Protection for Phenols and Catechols. (n.d.). ResearchGate.
  • Factors Affecting SN1 & SN2 Reactions. (n.d.). Scribd.
  • Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. (n.d.). PMC - NIH.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. (n.d.). The Journal of Organic Chemistry - ACS Publications.
  • Synthesis of hindered phenols. (n.d.). Google Patents.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). (2024). Suzhou Highfine Biotech.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Benzonitrile. (n.d.). Wikipedia.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.
  • An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.). Google Patents.
  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Effect of Temperature on Elimination and Substitution Reactions. (2023, March 18). YouTube.
  • Improving reaction conditions for Williamson ether synthesis. (2025). Benchchem.
  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps.
  • Application Notes and Protocols: 3-Amino-4-hydroxybenzonitrile as a Versatile Building Block in Organic Synthesis. (2025). Benchchem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
  • Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts.
  • SN1 vs E1 and SN2 vs E2 : The Temperature. (2012, December 19). Master Organic Chemistry.
  • BENZONITRILE. (n.d.). Ataman Kimya.
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? (2022, March 15). The Journal of Physical Chemistry A - ACS Publications.
  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • BENZONITRILE. (n.d.). Ataman Kimya.
  • Benzonitrile production from benzene or diphenyl and hcn. (n.d.). Google Patents.
  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021, December 29). MDPI.
  • 3-Amino-4-hydroxybenzonitrile. (n.d.). PubChem.
  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online.
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. (n.d.). PMC.
  • Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. (2022, November 22). Biointerface Research in Applied Chemistry.
  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.
  • Preparation method of aminobenzonitrile. (n.d.). Eureka | Patsnap.
  • (E)-3-[(4-Diethylamino-2-hydroxybenzylidene)amino]benzonitrile. (n.d.). PMC - PubMed Central.
  • New Synthetic Routes for the Preparation of 2-Amino-3-hydroxy-1,4-naphthoquinone. (n.d.). Supplementary Information.
  • Process for the preparation of hydroxybenzonitriles. (n.d.). Google Patents.
  • 3-Amino-4-[2-(dimethylamino)ethoxy]benzonitrile. (n.d.). PubChem.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Characterization of 3-Amino-4-(2-hydroxyethoxy)benzonitrile: A Comparative Analysis

Abstract In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, comparative analysis of analytical methodologies for 3-Amino-4-(2-hydroxyethoxy)benzonitrile, a key building block in medicinal chemistry. We will delve into a detailed examination of Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identification and quantification, contrasting its performance with orthogonal techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to guide analytical strategy.

Introduction: The Analytical Imperative

3-Amino-4-(2-hydroxyethoxy)benzonitrile is an aromatic nitrile possessing three key functional groups: a primary amine, a nitrile, and a hydroxyethoxy ether. This unique combination of functionalities makes it a versatile intermediate but also presents distinct analytical challenges. The primary amine is a basic site, readily protonated, making it ideal for electrospray ionization mass spectrometry. The aromatic ring and nitrile group provide a chromophore suitable for UV detection, while the overall structure gives a unique NMR fingerprint.

The choice of analytical technique is not merely a matter of preference but a critical decision driven by the specific question at hand—be it identity confirmation, purity assessment, impurity profiling, or precise quantification. In the context of pharmaceutical manufacturing, robust and validated analytical methods are mandated by regulatory bodies to ensure product quality and consistency.[1][2][3][4][5] This guide will explore the strategic application of mass spectrometry as a primary tool, supported by comparative data from alternative methods.

The Power of Mass Spectrometry: A Deep Dive

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and specificity, making it the gold standard for the identification and quantification of organic molecules.[5][6]

Ionization & Molecular Weight Confirmation

For 3-Amino-4-(2-hydroxyethoxy)benzonitrile, Electrospray Ionization (ESI) in positive ion mode is the optimal choice.[7][8][9] The basic aromatic amine group is readily protonated in the ESI source, forming a stable protonated molecule [M+H]⁺.

  • Chemical Formula: C₉H₁₀N₂O₂

  • Monoisotopic Mass: 178.0742 Da

  • Expected [M+H]⁺ Ion: 179.0815 m/z

Observation of this ion with high mass accuracy (typically < 5 ppm with an Orbitrap or TOF analyzer) provides unambiguous confirmation of the compound's identity and elemental composition.

Structural Elucidation through Tandem MS (MS/MS)

While a simple mass spectrum confirms the molecular weight, tandem mass spectrometry (MS/MS) is required to elucidate the structure.[8][9] In an MS/MS experiment, the [M+H]⁺ precursor ion (179.0815 m/z) is isolated and fragmented through collision-induced dissociation (CID). The resulting product ions provide a structural fingerprint of the molecule.

Based on the structure, the fragmentation of 3-Amino-4-(2-hydroxyethoxy)benzonitrile is predicted to follow several key pathways. The ether linkage and the ethoxy side chain are the most probable sites of cleavage.

Predicted Fragmentation Pathway

cluster_0 Tandem MS (MS/MS) Fragmentation Precursor [M+H]⁺ m/z = 179.08 Frag1 Loss of C₂H₄O (ethylene oxide) m/z = 135.05 Precursor->Frag1 - 44.03 Da Frag2 Loss of C₂H₅NO (acetamide) m/z = 120.04 Precursor->Frag2 - 59.04 Da Frag3 Loss of HCN (hydrogen cyanide) m/z = 152.07 Precursor->Frag3 - 27.01 Da

Caption: Predicted MS/MS fragmentation of protonated 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

Table 1: Predicted Major Product Ions in Positive ESI-MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossDescription of Loss
179.0815135.0502C₂H₄O (44.03 Da)Cleavage of the hydroxyethoxy side chain, indicative of the ether linkage.
179.0815120.0449C₂H₅NO (59.04 Da)A more complex rearrangement and cleavage involving the side chain and amino group.
179.0815152.0709HCN (27.01 Da)Loss of the nitrile group, a characteristic fragmentation for aromatic nitriles.[10]

Comparative Analysis: LC-MS vs. Alternatives

While LC-MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal methods to ensure a complete picture of the compound's purity and identity.[11][12]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse in pharmaceutical analysis for purity determination and quantification.[13][14] It is robust, reliable, and widely available.

  • Principle: Separates the target compound from impurities based on polarity, followed by detection using UV absorbance. The aromatic nature of 3-Amino-4-(2-hydroxyethoxy)benzonitrile makes it well-suited for UV detection.

  • Strengths: Excellent for quantifying the main component and known impurities. Highly reproducible and validated methods are standard in quality control labs.[15]

  • Limitations: It cannot definitively identify unknown impurities without a reference standard. Co-eluting impurities with similar UV spectra can be missed. It provides no molecular weight or structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed structural information, mapping the carbon-hydrogen framework of the molecule.

  • Principle: Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.

  • Strengths: Unrivaled for absolute structure confirmation and elucidation of unknown compounds. It is also quantitative (qNMR) without the need for a specific reference standard of the analyte.

  • Limitations: Significantly lower sensitivity compared to MS. Requires a larger amount of pure sample and is a lower throughput technique.

Workflow Comparison

cluster_lcms LC-MS Workflow cluster_hplcuv HPLC-UV Workflow lcms_start Sample Prep lcms_lc HPLC Separation lcms_start->lcms_lc lcms_ms MS/MS Analysis lcms_lc->lcms_ms lcms_data Data Analysis (MW + Fragments) lcms_ms->lcms_data lcms_result Result (High Confidence ID & Quant) lcms_data->lcms_result hplcuv_start Sample Prep hplcuv_lc HPLC Separation hplcuv_start->hplcuv_lc hplcuv_uv UV Detection hplcuv_lc->hplcuv_uv hplcuv_data Data Analysis (Retention Time) hplcuv_uv->hplcuv_data hplcuv_result Result (Purity & Quant vs. Std) hplcuv_data->hplcuv_result

Sources

Comparative

A Comparative Guide to the Synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile for Advanced Research Applications

This technical guide provides an in-depth comparison of two plausible and strategic synthetic routes for obtaining 3-Amino-4-(2-hydroxyethoxy)benzonitrile, a key intermediate for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of two plausible and strategic synthetic routes for obtaining 3-Amino-4-(2-hydroxyethoxy)benzonitrile, a key intermediate for researchers, scientists, and professionals in drug development. The guide is structured to offer not just procedural steps, but a rationale-driven analysis of each pathway, empowering researchers to make informed decisions based on efficiency, selectivity, and scalability.

Introduction to 3-Amino-4-(2-hydroxyethoxy)benzonitrile

3-Amino-4-(2-hydroxyethoxy)benzonitrile is a substituted benzonitrile derivative featuring a vicinal amino and ether linkage. This specific arrangement of functional groups—a primary amine, a hydrophilic hydroxyethoxy chain, and a cyano group—makes it a versatile scaffold. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the primary aromatic amine is a common handle for amide bond formation or the construction of heterocyclic rings. The hydroxyethoxy side chain can improve solubility and offers a site for further functionalization. Consequently, this molecule is a valuable building block in the synthesis of complex pharmaceutical agents and functional materials.

Proposed Synthetic Pathways: A Head-to-Head Comparison

Two primary strategies are evaluated:

  • Route A: Late-Stage Nitration and Reduction. This pathway begins with the readily available 4-hydroxybenzonitrile, introduces the hydroxyethoxy side chain, and functionalizes the aromatic ring in the final steps.

  • Route B: Early-Stage Aminophenol Functionalization. This route starts with the pre-formed 3-amino-4-hydroxybenzonitrile scaffold and selectively alkylates the hydroxyl group.

Visual Overview of Synthetic Routes

G cluster_A Route A: Late-Stage Nitration/Reduction cluster_B Route B: Selective O-Alkylation of Aminophenol A1 4-Hydroxybenzonitrile A2 4-(2-Hydroxyethoxy)benzonitrile A1->A2 Williamson Ether Synthesis A3 4-(2-Hydroxyethoxy)-3-nitrobenzonitrile A2->A3 Nitration A4 3-Amino-4-(2-hydroxyethoxy)benzonitrile A3->A4 Nitro Reduction B1 3-Amino-4-hydroxybenzonitrile B2 N-Benzylidene-3-amino-4-hydroxybenzonitrile B1->B2 Protection (Imine Formation) B3 N-Benzylidene-3-amino-4-(2-hydroxyethoxy)benzonitrile B2->B3 Williamson Ether Synthesis B4 3-Amino-4-(2-hydroxyethoxy)benzonitrile B3->B4 Deprotection (Hydrolysis) G A1 Step 1: O-Alkylation - 4-Hydroxybenzonitrile - 2-Chloroethanol - K₂CO₃, DMF - Heat A2 Step 2: Nitration - Add to HNO₃/H₂SO₄ - 0 °C to RT A1->A2 A3 Step 3: Reduction - SnCl₂·2H₂O - Ethanol, Reflux A2->A3 A4 Final Product A3->A4

Caption: Experimental workflow for Route A.

Step 1: Synthesis of 4-(2-Hydroxyethoxy)benzonitrile

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 4-(2-Hydroxyethoxy)-3-nitrobenzonitrile

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Slowly add 4-(2-hydroxyethoxy)benzonitrile (1.0 eq) to the cold nitrating mixture, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until neutral, and dry to obtain the nitro derivative.

Step 3: Synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile

  • Suspend 4-(2-hydroxyethoxy)-3-nitrobenzonitrile (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the suspension.

  • Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate in vacuo. Purify by column chromatography to yield the final product.

Protocol for Route B: Selective O-Alkylation

G B1 Step 1: Protection - 3-Amino-4-hydroxybenzonitrile - Benzaldehyde - Methanol, RT B2 Step 2: O-Alkylation - Add K₂CO₃ - Add 2-Chloroethanol - Acetone, Reflux B1->B2 B3 Step 3: Deprotection - Dilute HCl - Stir at RT B2->B3 B4 Final Product B3->B4

Caption: Experimental workflow for Route B.

Step 1: Protection of 3-Amino-4-hydroxybenzonitrile [1][2]1. Dissolve 3-amino-4-hydroxybenzonitrile (1.0 eq) in methanol. 2. Add benzaldehyde (1.0 eq) and stir the solution at room temperature for 1-2 hours. 3. Remove the solvent under reduced pressure to obtain the crude N-benzylidene intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Benzylidene-3-amino-4-(2-hydroxyethoxy)benzonitrile [1][2]1. Dissolve the crude imine from the previous step in acetone. 2. Add potassium carbonate (2.0 eq) and 2-chloroethanol (1.2 eq). 3. Reflux the mixture for 20-24 hours, monitoring the reaction by TLC. 4. After cooling, filter off the inorganic salts and concentrate the filtrate. 5. Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate to get the crude O-alkylated product.

Step 3: Deprotection to Yield 3-Amino-4-(2-hydroxyethoxy)benzonitrile [1][2]1. Dissolve the crude product from Step 2 in a mixture of THF and water. 2. Add 2M hydrochloric acid and stir at room temperature for 2-4 hours until the hydrolysis is complete. 3. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. 4. Extract the product with ethyl acetate. 5. Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the final product.

Conclusion and Recommendation

Both Route A and Route B present viable and robust strategies for the synthesis of 3-Amino-4-(2-hydroxyethoxy)benzonitrile.

  • Route A is recommended for its atom economy and avoidance of protection-deprotection steps. It is likely the more direct and cost-effective route, especially if the starting material, 4-hydroxybenzonitrile, is readily available. However, it requires careful handling of hazardous nitrating agents and optimization of the final chemoselective reduction.

  • Route B is recommended for its high degree of selectivity and potentially higher overall yields. The protection strategy is straightforward and effective. This route offers a more controlled and predictable synthesis, which can be advantageous for ensuring purity and consistency, particularly in a research or early-stage development setting.

The ultimate choice will depend on the specific needs of the research team, including available starting materials, scale of the synthesis, and equipment for handling specific reagents.

References

  • Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of hydroxyl group of aminophenols. Retrieved from [Link]

  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile? Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Google Patents. (n.d.). EP1107948A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile.
  • Organic Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective protection and deprotection of alcohols and amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Patsnap. (n.d.). Synthetic method of p-hydroxybenzonitrile.
  • Wanfang Data. (n.d.). Research and development of 4-hydroxybenzonitrile production process. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • Organic Chemistry Portal. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Retrieved from [Link]

  • ACS Publications. (2015). Polymerization of Ethylene Oxide, Propylene Oxide, and Other Alkylene Oxides: Synthesis, Novel Polymer Architectures, and Bioconjugation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-hydroxybenzonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-4-(2-hydroxyethoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
3-Amino-4-(2-hydroxyethoxy)benzonitrile
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